molecular formula C10H10O4 B152253 (R)-2-Acetoxy-2-phenylacetic acid CAS No. 51019-43-3

(R)-2-Acetoxy-2-phenylacetic acid

Cat. No. B152253
CAS RN: 51019-43-3
M. Wt: 194.18 g/mol
InChI Key: OBCUSTCTKLTMBX-SECBINFHSA-N
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Description

(R)-2-Acetoxy-2-phenylacetic acid, also known as (R)-phenylacetyl carbinol (R-PAC), is a chiral α-hydroxyketone that serves as a synthon in the synthesis of pharmaceuticals with α- and β-adrenergic properties. It is a precursor to drugs such as L-ephedrine, pseudoephedrine, and norephedrine, which have significant medical applications.

Synthesis Analysis

The synthesis of (R)-phenylacetyl carbinol has been explored using acetohydroxyacid synthase (AHAS) from Escherichia coli. AHAS is an efficient catalyst for the enantiospecific synthesis of (R)-PAC from pyruvate and benzaldehyde, with an enantiomeric excess of over 98%[“]. An improved enzymatic method using the glutathione S-transferase-tag fused catalytic subunit of E. coli AHAS I has been established, achieving an isolated yield of 80.6% and an ee value of higher than 98%[“]. Additionally, the use of AHAS I in a continuous flow reactor has been tested, demonstrating the enzyme's full activity after immobilization on cellulose, which can be used in both batch and continuous modes for R-PAC production[“].

Molecular Structure Analysis

The molecular structure of (R)-2-Acetoxy-2-phenylacetic acid consists of a phenyl group and an acetoxy group attached to a chiral carbon center, which is also connected to an acetic acid moiety. The chiral center is crucial for the compound's enantiospecific activity in pharmaceutical synthesis.

Chemical Reactions Analysis

The primary chemical reaction involving (R)-2-Acetoxy-2-phenylacetic acid is its synthesis from pyruvate and benzaldehyde, catalyzed by AHAS. This reaction is enantiospecific, producing the R-enantiomer of PAC, which is essential for its application in drug synthesis. The reaction is not limited to benzaldehyde, as other aromatic aldehydes may also be used[“].

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (R)-2-Acetoxy-2-phenylacetic acid are not detailed in the provided papers, the general properties of such compounds include their solubility in organic solvents, melting points, and specific optical rotation, which are critical for their purification and characterization. The high enantiomeric excess indicates that the synthesized (R)-PAC has a high degree of purity and is suitable for pharmaceutical applications[“] [“].

Relevant Case Studies

The interaction of acetic acid and phenylacetaldehyde has been studied as attractants for trapping pest species of moths. Although this does not directly relate to (R)-2-Acetoxy-2-phenylacetic acid, it provides insight into the ecological and practical applications of related compounds. Acetic acid and phenylacetaldehyde presented together in traps made a stronger lure than either chemical alone for certain moth species[“]. This indicates the potential for (R)-2-Acetoxy-2-phenylacetic acid or its derivatives to be used in pest management strategies.

Scientific research applications

Enzymatic Kinetic Resolution

(R)-2-Acetoxy-2-phenylacetic acid has been explored in the field of enzymatic kinetic resolution. A study demonstrated the use of similar acetic acid esters for the enantioselective N-acylation of racemic amines, yielding high enantiomeric excess values (Olah et al., 2018).

Structural Analysis and Synthesis

Research on structurally related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, has been conducted to understand their molecular structure and potential for synthesizing other compounds (Guzei et al., 2010).

Biochemical Catalysis

A study used engineered microbial cytochrome P450 for the alpha-hydroxylation of phenylacetic acid esters, producing high enantiomeric excess (ee) values, highlighting the compound's role in biochemical catalysis (Landwehr et al., 2006).

Biotechnological Production

(R)-2-Acetoxy-2-phenylacetic acid is also significant in biotechnological applications. For example, Acetobacter aceti was used for the oxidation of 2-phenyl-1-ethanol to produce phenylacetic acid, showcasing the compound's role in biotechnological production (Gandolfi et al., 2004).

Chiral Separation Techniques

The compound has been involved in the development of chiral separation techniques, such as capillary electrophoresis for enantioseparation of drug compounds and their intermediates (Zhou et al., 2002).

Microbial Metabolite Production

Microorganisms like Curvularia lunata have been studied for their ability to produce phenylacetic acid derivatives, which have implications in fields like antimicrobial research (Varma et al., 2006).

Chemical Structure Determination

The compound's derivatives have been used in studies to determine chemical structure and stereochemistry, assisting in the development of methodologies in organic chemistry (Leiro et al., 2010).

Complex Formation in Chemistry

Research involving the synthesis of complex chemical structures, such as chiral [Rh(aminocarboxylato)(η4-cod)] complexes, has utilized derivatives of (R)-2-Acetoxy-2-phenylacetic acid (Enamullah et al., 2006).

Antimicrobial Research

Compounds synthesized from (R)-2-Acetoxy-2-phenylacetic acid have been evaluated for their antimicrobial properties, contributing to the development of new antibacterial agents (Popiołek & Biernasiuk, 2016).

Vibrational Spectra Analysis

The compound has been included in studies focusing on the vibrational spectra of halogen-substituted acids, aiding in understanding molecular properties and reactivity (Srivastava et al., 2015).

Biological Reduction Studies

Research on the bioreduction of α-acetoxymethyl enones, involving (R)-2-Acetoxy-2-phenylacetic acid derivatives, has implications in synthetic chemistry and biocatalysis (Paula et al., 2016).

Enantioselective Synthesis

The compound has been used in the enantioselective synthesis of α-alkyl-α-hydroxy-α-phenylacetic acids, showcasing its role in stereochemistry and pharmaceutical synthesis (Pérez-Estrada et al., 2005).

Pharmaceutical Synthesis

An improved method for synthesizing (R)-phenylacetyl carbinol, a key chiral α-hydroxyketone used in pharmaceuticals, utilizes (R)-2-Acetoxy-2-phenylacetic acid derivatives (Li et al., 2017).

Plant Biology

The compound's derivative, phenylacetic acid (PAA), has been studied for its potential role in the nodulation of Alnus glutinosa by Frankia, indicating its significance in plant biology (Hammad et al., 2003).

Organic Synthesis

Studies involving ligand-enabled, auxiliary-free meta-C-H arylation of phenylacetic acids demonstrate the compound's utility in advancing organic synthesis techniques (Li et al., 2017).

properties

IUPAC Name

(2R)-2-acetyloxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCUSTCTKLTMBX-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H](C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Acetoxy-2-phenylacetic acid

CAS RN

51019-43-3
Record name (-)-O-Acetylmandelic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51019-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(-)-O-Acetylmandelic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051019433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-acetoxy(phenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.678
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
X Ju, HL Yu, J Pan, DZ Wei, JH Xu - Applied microbiology and …, 2010 - Springer
Substrate-directed screening was carried out to find bacteria that could deacylate O-acetylated mandelic acid from environmental samples. From more than 200 soil isolates, we …
Number of citations: 48 link.springer.com
C Cirbes, JM Tanski - Acta Crystallographica Section E …, 2016 - scripts.iucr.org
The title compound [systematic name: (R)-(−)-2-acetoxy-2-phenylacetic acid], C10H10O4, is a resolved chiral ester derivative of mandelic acid. The compound contains an acetate …
Number of citations: 6 scripts.iucr.org
RS Givens, M Rubina, KF Stensrud - The Journal of organic …, 2013 - ACS Publications
Using model (R)-2-acetyl-2-phenyl acetate esters of (S)- or (R)-α-substituted-p-hydroxybutyrophenones (S,R)-12a and (R,R)-12b, we have shown that a highly efficient photo-Favorskii …
Number of citations: 19 pubs.acs.org
SJ Stanway, EJ Thomas - Tetrahedron, 2012 - Elsevier
Following transmetalation of (4S)-4-(dibenzylamino)pent-2-enyl(tributyl)stannane with tin(IV) bromide, reactions of the resulting allyltin tribromide with aldehydes gave (3Z)-1,5-syn-5-(…
Number of citations: 11 www.sciencedirect.com
MK Leiren, S Valdersnes, LK Sydnes - Helvetica Chimica Acta, 2013 - Wiley Online Library
The reactivity of 1,1‐diethoxy‐3‐(1,3‐dithian‐2‐yl)propan‐2‐one, a diacetal of oxobutanedial, and some of its derivatives toward selected reagents has been studied. As expected, …
Number of citations: 4 onlinelibrary.wiley.com
H Zhou, J Chen, L Ye, H Lin, Y Yuan - Bioresource technology, 2011 - Elsevier
Several cationic monoether-functionalized ionic liquids (MEF-ILs) with different substituents were synthesized and used as media for kinetic resolution of secondary alcohols catalyzed …
Number of citations: 20 www.sciencedirect.com
D Arslan, M Schoumacher, S Dilly… - Medicinal …, 2023 - ingentaconnect.com
Aims: The present work describes the synthesis and the biological evaluation of novel compounds acting as pyruvate dehydrogenase kinase (PDK) inhibitors. These drugs should …
Number of citations: 2 www.ingentaconnect.com
F Thaler, L Moretti, R Amici, A Abate, A Colombo… - European Journal of …, 2016 - Elsevier
In the last decades, inhibitors of histone deacetylases (HDAC) have become an important class of anti-cancer agents. In a previous study we described the synthesis of spiro[chromane-…
Number of citations: 32 www.sciencedirect.com
J Kim, H Jo, H Lee, H Choo, HJ Kim, AN Pae, YS Cho… - Molecules, 2017 - mdpi.com
A series of pyrimidine derivatives 4a–i were synthesized and evaluated for their binding affinities towards 5-HT 2C receptors. With regard to designed molecules 4a–i, the influence of …
Number of citations: 2 www.mdpi.com
JS Carey, S MacCormick, SJ Stanway… - Organic & …, 2011 - pubs.rsc.org
Alk-2-enylstannanes with 4-, 5- and 6-alkoxy- or -hydroxy-substituents are transmetallated stereoselectively with tin(IV) halides to generate allyltin trihalides which react with aldehydes …
Number of citations: 16 pubs.rsc.org

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